Cas no 383131-01-9 (4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine)

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine is a brominated benzothiazole derivative with a molecular formula of C9H9BrN2S. This compound features a bromine substituent at the 4-position and methyl groups at the 6- and 7-positions, enhancing its reactivity and utility in organic synthesis. Its benzothiazole core and amine functionality make it a valuable intermediate for pharmaceuticals, agrochemicals, and materials science applications. The bromine atom allows for further functionalization via cross-coupling reactions, while the dimethyl groups contribute to steric and electronic modulation. This compound is characterized by high purity and stability, making it suitable for research and industrial use in heterocyclic chemistry and drug development.
4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine structure
383131-01-9 structure
Product Name:4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine
CAS No:383131-01-9
MF:C9H9BrN2S
MW:257.150159597397
MDL:MFCD02664323
CID:873094
Update Time:2026-04-29

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-6,7-dimethylbenzo[d]thiazol-2-amine
    • 4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine
    • AC1MV9CY
    • AG-F-35021
    • Ambcb4029545
    • CTK4H9697
    • KB-240815
    • MolPort-005-983-576
    • 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine
    • MDL: MFCD02664323
    • Inchi: InChI=1S/C9H9BrN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12)
    • InChI Key: IRDFNBXUAHBVNA-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C2C(=C1C)SC(=N)N2)Br

Computed Properties

  • Exact Mass: 255.96700
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0

Experimental Properties

  • PSA: 67.15000
  • LogP: 3.83900

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine Customs Data

  • HS CODE:2934200090
  • Customs Data:

    China Customs Code:

    2934200090

    Overview:

    2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine Pricemore >>

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4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:383131-01-9)4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine
Order Number:A1183796
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:53
Price ($):179.0
Email:sales@amadischem.com

Additional information on 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine: A Comprehensive Overview

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine, also known by its CAS number 383131-01-9, is a versatile compound with significant applications in various fields of chemistry and materials science. This compound belongs to the class of benzothiazole derivatives, which have gained considerable attention due to their unique structural properties and diverse functionalities. The molecule features a benzothiazole ring system with substituents at positions 4 (bromo), 6 (methyl), and 7 (methyl), along with an amine group at position 2. This combination of functional groups makes it a valuable precursor for synthesizing advanced materials and pharmaceutical agents.

The synthesis of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine typically involves multi-step organic reactions. Recent studies have highlighted the use of microwave-assisted synthesis techniques to enhance reaction efficiency and yield. For instance, researchers have employed microwave irradiation to facilitate the coupling reactions necessary for constructing the benzothiazole framework. This approach not only accelerates the reaction process but also minimizes side reactions, resulting in higher purity products. The bromine substituent at position 4 plays a critical role in directing subsequent nucleophilic substitutions or coupling reactions, making this compound highly versatile in further chemical transformations.

One of the most promising applications of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine lies in its use as a building block for advanced materials. Recent advancements in nanotechnology have leveraged this compound to synthesize novel carbon-based nanomaterials with enhanced electronic properties. For example, researchers have utilized this compound as a precursor for generating graphene oxide derivatives with tailored functional groups. These materials exhibit improved conductivity and stability, making them suitable for applications in flexible electronics and energy storage devices.

In the pharmaceutical industry, 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine has shown potential as an intermediate in drug discovery programs targeting various therapeutic areas. Its amine group and bromine substituent provide opportunities for further functionalization to create bioactive molecules with specific pharmacological properties. Recent studies have explored its role in designing inhibitors for kinases involved in cancer progression. The methyl groups at positions 6 and 7 contribute to the compound's lipophilicity, enhancing its ability to cross cellular membranes and interact with target proteins.

The environmental impact of synthesizing and using 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amines has also been a topic of recent research. Scientists are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce the use of hazardous reagents. For instance, catalytic hydrogenation methods have been explored as eco-friendly alternatives to traditional reduction techniques. These efforts align with global initiatives to promote green chemistry practices and reduce the carbon footprint of chemical manufacturing processes.

In conclusion, 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amines, with its unique structural features and functional groups, continues to be a valuable compound in both academic research and industrial applications. Its role as a versatile building block for advanced materials and pharmaceutical agents underscores its importance in modern chemistry. As research progresses, we can expect further innovations that harness the full potential of this compound across diverse fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:383131-01-9)4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine
A1183796
Purity:99%
Quantity:1g
Price ($):179.0
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